molecular formula C16H16N2O2S B5549113 3-(2-isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione

3-(2-isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B5549113
M. Wt: 300.4 g/mol
InChI Key: IRBVEFKJIORZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of an isopropylanilino group attached to the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by reduction to form the corresponding amine. This amine is then reacted with a benzisothiazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Palladium-catalyzed amination reactions are often employed in the large-scale synthesis of aniline derivatives, which are then used as intermediates in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzisothiazole derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-Isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-isopropylanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

1,1-dioxo-N-(2-propan-2-ylphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBVEFKJIORZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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